![molecular formula C21H19N3O2S B2872866 4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1242860-53-2](/img/structure/B2872866.png)
4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
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Description
The compound appears to contain two methoxyphenyl groups, a pyrazolo[1,5-a]pyrazine core, and a methoxybenzyl thioether linkage. Methoxyphenyl groups are aromatic rings with a methoxy (OCH3) substituent, which can influence the compound’s reactivity and properties . Pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The methoxyphenyl groups and the pyrazolo[1,5-a]pyrazine core are aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the overall molecular structure. The methoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-methoxybenzyl alcohol is soluble in water, chloroform, and ethyl acetate .Scientific Research Applications
Synthesis and Characterization
- Compounds related to 4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine have been synthesized and characterized, showing potential for various applications. For example, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then converted into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity, highlighting their potential use in medical research (Hassan, Hafez, & Osman, 2014).
Chemical Reactions and Properties
- Basyouni and Omar (1974) studied reactions involving p-methoxybenzoyl and other compounds, which included derivatives of pyrazoles. Their work is crucial in understanding the chemical properties and potential applications of these compounds in various fields (Basyouni & Omar, 1974).
Biological Activities
- Pyrazoline derivatives, closely related to the compound of interest, have shown promising biological activities. For instance, Khotimah et al. (2018) synthesized pyrazoline compounds with strong antioxidant activity and antibacterial properties against Gram-positive and Gram-negative bacteria. This indicates potential applications in pharmacology and microbiology (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Antitumor Potential
- Pyrazole derivatives have also been explored for their antitumor properties. Cui et al. (2019) synthesized 1H-benzofuro[3,2-c]pyrazole derivatives with significant tumor cell growth inhibitory activity, suggesting the relevance of pyrazole compounds in cancer research (Cui, Tang, Zhang, & Liu, 2019).
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-25-17-7-3-15(4-8-17)14-27-21-20-13-19(23-24(20)12-11-22-21)16-5-9-18(26-2)10-6-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIWKFHJSQGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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